molecular formula C11H7F6NO4 B14685712 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one CAS No. 34844-17-2

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one

Cat. No.: B14685712
CAS No.: 34844-17-2
M. Wt: 331.17 g/mol
InChI Key: AJSAARODUVUXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a trifluoromethyl ketone with a nitrophenyl derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a ketone or aldehyde.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The trifluoromethyl and nitrophenyl groups play a crucial role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one: Lacks the nitro group, resulting in different chemical properties.

    4,4,4-Trifluoro-3-hydroxy-1-(4-methylphenyl)-3-(trifluoromethyl)butan-1-one: Contains a methyl group instead of a nitro group, affecting its reactivity.

Uniqueness

The presence of both trifluoromethyl and nitrophenyl groups in 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one makes it unique compared to similar compounds

Properties

CAS No.

34844-17-2

Molecular Formula

C11H7F6NO4

Molecular Weight

331.17 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C11H7F6NO4/c12-10(13,14)9(20,11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(21)22/h1-4,20H,5H2

InChI Key

AJSAARODUVUXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.